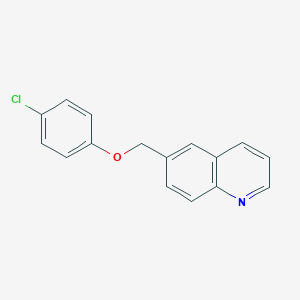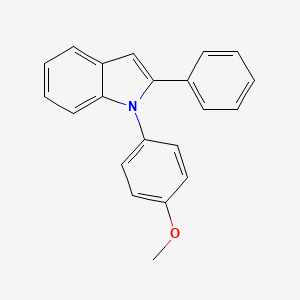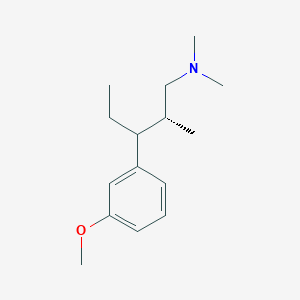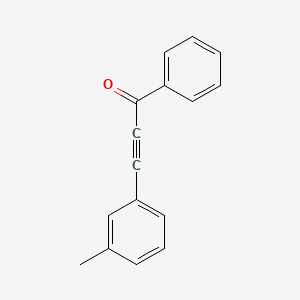
3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a methyl-substituted phenyl group attached to a propynone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one typically involves the reaction of 3-methylbenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. One such method includes the use of palladium-catalyzed coupling reactions, which offer higher yields and selectivity. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylmethcathinone (3-MMC): A synthetic cathinone with a similar structure but different functional groups.
4-Methylmethcathinone (4-MMC): Another synthetic cathinone with a methyl group at a different position on the phenyl ring.
Uniqueness
3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one is unique due to its specific substitution pattern and the presence of a propynone backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C16H12O |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
3-(3-methylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H12O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-9,12H,1H3 |
InChIキー |
ALTRZUSSIRXHPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C#CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



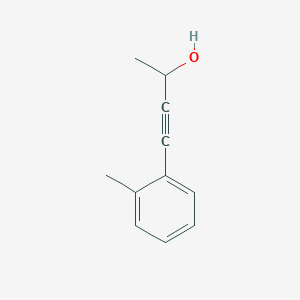
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)
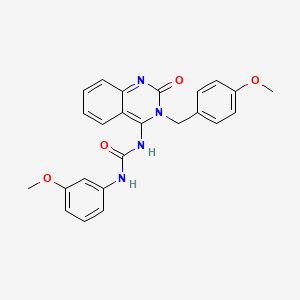
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)
![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)

